Physicochemical Properties and Structural Characterization
Physicochemical Properties and Structural Characterization
An In-depth Technical Guide to the Synthesis, Properties, and Applications of [1,4']Bipiperidinyl-Methanol Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of [1,4']Bipiperidinyl-methanol derivatives, a class of molecules with significant potential in medicinal chemistry. Due to the ambiguity of a specific CAS number for "[1,4']Bipiperidinyl-4'-ylmethanol," this document will focus on the foundational building block, 4-piperidinemethanol, and its elaboration into more complex bipiperidine structures. This approach offers a practical and instructive framework for researchers working with these important pharmacophores.
The piperidine ring is a cornerstone in the design of therapeutic agents, valued for its ability to introduce favorable physicochemical properties and to orient substituents in three-dimensional space for optimal target engagement.[1][2][3] The addition of a second piperidine ring and a methanol group creates a versatile scaffold for developing novel drug candidates across various therapeutic areas.
The physicochemical properties of bipiperidinyl-methanol derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters such as lipophilicity (LogP), solubility, and pKa are modulated by the specific substitution patterns on the piperidine rings.
Table 1: Physicochemical Properties of 1,4'-Bipiperidine and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | CAS Number |
| 1,4'-Bipiperidine | C10H20N2 | 168.28 | 1.2 | 4897-50-1[4] |
| 4-Piperidinemethanol | C6H13NO | 115.17 | - | 6457-49-4 |
| (1-Methylpiperidin-4-yl)methanol | C7H15NO | 129.20 | 0.3 | 20691-89-8[5] |
| [1,4'-Bipiperidin-3-yl)methanol | C11H22N2O | 198.31 | 0.4 | Not Available[6] |
Synthesis of Bipiperidinyl-Methanol Scaffolds
The synthesis of bipiperidinyl-methanol derivatives typically involves a multi-step approach, starting from commercially available piperidine precursors. A common strategy involves the synthesis of key intermediates like 4-piperidinemethanol, followed by coupling with a second piperidine unit.
Synthesis of the Core Intermediate: 4-Piperidinemethanol
A robust and scalable synthesis of 4-piperidinemethanol is essential for the production of more complex derivatives. A widely used method is the reduction of a 4-piperidinecarboxylate ester.
Experimental Protocol: Synthesis of 4-Piperidinemethanol [7]
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Step 1: Reduction of Ethyl 4-Piperidinecarboxylate
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Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon) and cool to 0°C.
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Slowly add a solution of ethyl 4-piperidinecarboxylate in anhydrous THF to the cooled LiAlH₄ suspension.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
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Filter the resulting aluminum salts and wash the filter cake with THF.
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Combine the filtrates and concentrate under reduced pressure to yield 4-piperidinemethanol.
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Diagram 1: Synthesis of 4-Piperidinemethanol
Caption: Reduction of ethyl 4-piperidinecarboxylate to 4-piperidinemethanol.
Construction of the Bipiperidine Scaffold
With 4-piperidinemethanol in hand, the [1,4']bipiperidinyl-methanol scaffold can be constructed through various synthetic routes. One common approach is the reductive amination of a protected 4-piperidone with an appropriately substituted piperidine derivative.
Diagram 2: General Synthetic Strategy for [1,4']Bipiperidinyl-Methanol Derivatives
Caption: Synthetic approaches to [1,4']bipiperidinyl-methanol scaffolds.
Applications in Drug Discovery and Development
The bipiperidinyl-methanol scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting different biological pathways.[1][2] Its structural features allow for the development of potent and selective ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Role as a Versatile Intermediate
[1,4']Bipiperidinyl derivatives are crucial intermediates in the synthesis of complex pharmaceutical agents. For instance, [1,4']bipiperidinyl-1'-carbonyl chloride is a key starting material for the preparation of the anticancer drug irinotecan.[8] The synthesis of this intermediate often starts from 1,4'-bipiperidine.
Scaffolds for Novel Therapeutics
The inherent three-dimensionality and the presence of hydrogen bond donors and acceptors make bipiperidinyl-methanol derivatives attractive scaffolds for a range of therapeutic targets. Recent research highlights the importance of such scaffolds in developing agents for central nervous system (CNS) disorders, cardiovascular diseases, and oncology.[9] The ability to readily modify the substitution pattern on both piperidine rings allows for fine-tuning of the pharmacological properties of the resulting compounds.
Safety and Handling
As with all chemicals, proper safety precautions must be taken when handling bipiperidinyl-methanol derivatives and their precursors. It is essential to consult the Safety Data Sheet (SDS) for each specific compound. In general, these compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
The [1,4']bipiperidinyl-methanol scaffold represents a valuable and versatile platform in modern drug discovery. A thorough understanding of its synthesis and physicochemical properties is crucial for the rational design of novel therapeutics. The synthetic routes outlined in this guide, starting from readily available piperidine derivatives, provide a solid foundation for researchers to explore the chemical space around this important pharmacophore and to develop new drug candidates with improved efficacy and safety profiles.
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